molecular formula C9H6N2O3 B12345056 1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-

Cat. No.: B12345056
M. Wt: 190.16 g/mol
InChI Key: PKDYGPDBXPBUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by their fused pyridine rings, which confer unique chemical properties and biological activities. The compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine skeleton . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the Schiff base intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .

Scientific Research Applications

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with DNA replication, leading to its antibacterial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- is unique due to its specific structural features and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-oxo-8aH-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4,6H,(H,13,14)

InChI Key

PKDYGPDBXPBUEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1N=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.